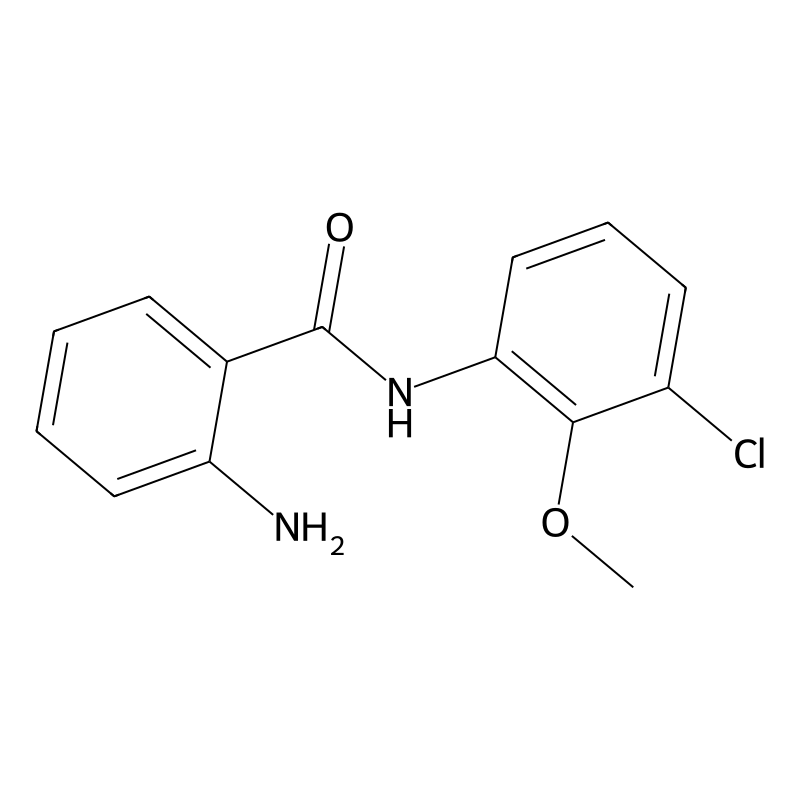

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Benzamides

Pharmaceutical Applications of Benzamides

Specific Scientific Field: Pharmaceutical Chemistry .

Summary of the Application: Benzamides are used widely in the pharmaceutical industry. They are found in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

Methods of Application or Experimental Procedures: Benzamides are usually produced from the reaction between carboxylic acids and amines at high temperature .

Results or Outcomes: Benzamides have shown to be effective in various treatments, including cancer, hypercholesterolemia, and juvenile hyperactivity .

Antimicrobial Applications of Benzamides

Summary of the Application: Benzamides, including 2-aminobenzamide derivatives, have been studied for their potential as antimicrobial agents .

Methods of Application or Experimental Procedures: A series of new 2-aminobenzamide derivatives has been synthesized starting from isatoic anhydride (ISA) and characterized based on their physical, spectral, and microanalytical data .

Results or Outcomes: Selected compounds of this series were tested against various bacterial and fungal strains. One of the compounds showed excellent antifungal activity against Aspergillus fumigatus, more potent than standard Clotrimazole, and moderate to good antibacterial and antifungal activity against most of the other strains of bacteria and fungi .

Biological Potential of Indole Derivatives

Summary of the Application: Indole derivatives, which benzamides can be a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Methods of Application or Experimental Procedures: These compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .

Results or Outcomes: Indole derivatives have shown to be effective in various treatments, including viral infections, inflammation, cancer, HIV, oxidative stress, microbial infections, tuberculosis, diabetes, malaria, cholinesterase inhibition, etc .

2-amino-N-(3-chloro-2-methoxyphenyl)benzamide is an organic compound belonging to the class of benzamides, characterized by its unique functional groups. Its molecular formula is , and it has a molecular weight of approximately 288.72 g/mol. The compound features an amino group at the 2-position, a chloro substituent at the 3-position, and a methoxy group at the 2-position of the phenyl ring. This specific arrangement of substituents contributes to its distinct chemical properties and biological activities.

- Oxidation: The amino group can be oxidized to form nitro derivatives.

- Reduction: The carbonyl group can be reduced to form corresponding amines.

- Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

- Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions.

Research indicates that 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide exhibits various biological activities. It has been shown to possess antioxidant and antibacterial properties. Additionally, similar compounds have been reported to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .

The synthesis of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide can be achieved through multiple methods:

- Direct Condensation: This method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth.

- Oxidation and Substitution: Another approach includes oxidizing benzoic acid using N-hydroxyphthalimide and cobalt acetylacetonate, followed by substitution reactions with chlorine gas to introduce the chloro group, and subsequent steps to add the amino and methoxy groups .

In industrial settings, continuous flow reactors are often utilized to enhance scalability and yield during synthesis.

The applications of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide are diverse:

- Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

- Industry: Employed in producing pharmaceuticals and agrochemicals due to its biological activity .

Studies have indicated that 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide interacts with various biological targets, mediating changes in cellular processes. Its mechanism of action may involve inhibiting specific enzymes or receptors related to inflammatory pathways. The compound's interactions suggest potential applications in drug development aimed at treating conditions associated with inflammation and oxidative stress .

Several compounds share structural similarities with 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(4-methoxyphenyl)benzamide | Contains methoxy group on para position | Exhibits different biological activity profiles |

| N-(3-chlorophenyl)-2-amino-benzamide | Chlorine substitution at different position | May have distinct interaction profiles |

| 2-Amino-N-(3-bromo-4-methoxyphenyl)benzamide | Bromine instead of chlorine | Potentially different reactivity and stability |

The variations in substituents among these compounds lead to differing properties and biological activities, demonstrating the uniqueness of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide within its class .

Carboxylic Acid Activation Strategies

The synthesis of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide typically begins with the activation of 2-aminobenzoic acid derivatives through established carboxylic acid activation methodologies [3]. The most commonly employed activation strategies involve the conversion of carboxylic acids to their corresponding acid chlorides using reagents such as thionyl chloride, oxalyl chloride, or phosphorus trichloride [4]. These activation processes are typically conducted under anhydrous conditions at temperatures ranging from room temperature to the boiling point of the selected solvent [4].

Thionyl chloride activation represents one of the most widely utilized methodologies, operating through a mechanism involving the formation of a chlorosulfite intermediate followed by elimination of sulfur dioxide and hydrogen chloride [3]. The reaction conditions typically require 1-20 molar equivalents of the chlorinating agent relative to the carboxylic acid substrate, with reaction times varying from 0.5 to 48 hours depending on the specific substrate and reaction temperature [4].

Alternative activation strategies include the use of carbodiimide coupling reagents such as dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which enable direct amide formation without the isolation of acid chloride intermediates [3]. These methodologies offer improved atom economy compared to traditional acid chloride routes, as they eliminate the need for additional base equivalents and reduce the generation of stoichiometric waste products [3].

Table 1: Carboxylic Acid Activation Methods and Reaction Conditions

| Activation Method | Reagent Equivalents | Temperature Range | Reaction Time | Atom Economy |

|---|---|---|---|---|

| Thionyl Chloride | 1-20 equiv | -10°C to reflux | 0.5-48 h | 35-38% |

| Oxalyl Chloride | 1-5 equiv | 0°C to reflux | 1-12 h | 40-45% |

| Dicyclohexylcarbodiimide | 1-2 equiv | 0°C to RT | 2-24 h | 65-75% |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-2 equiv | 0°C to RT | 1-18 h | 70-77% |

Amide Bond Formation Techniques

The formation of amide bonds in the synthesis of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide involves the coupling of activated carboxylic acid derivatives with 3-chloro-2-methoxyaniline . Traditional amide bond formation techniques employ the Schotten-Baumann reaction conditions, where acid chlorides are treated with amines in the presence of aqueous base systems such as sodium hydroxide or potassium carbonate [5].

The mechanism of amide bond formation proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the activated carboxylic acid derivative [6]. This process requires careful control of reaction stoichiometry, with typical amine to acid chloride ratios ranging from 1:1 to 2:1 to ensure complete conversion and minimize side reactions [7].

Modern amide coupling methodologies have expanded to include transition-metal-free approaches utilizing organocatalytic activation of carboxylic acids [6]. These methods employ catalysts such as boronic acids, boric acid derivatives, and other Lewis acid systems that enable direct condensation of carboxylic acids with amines under mild reaction conditions [8]. The advantages of these approaches include reduced waste generation, improved functional group tolerance, and elimination of toxic coupling reagents [9].

Temperature control during amide bond formation is critical, with optimal reaction temperatures typically maintained between 0°C and room temperature for acid chloride couplings, while direct amidation reactions may require elevated temperatures up to 110°C depending on the specific catalyst system employed [10]. Reaction times for traditional amide coupling range from 30 minutes to 24 hours, with modern catalytic methods often achieving complete conversion within 1-8 hours [9].

Advanced Catalytic Synthesis Routes

Lewis Acid-Mediated Condensation Reactions

Lewis acid-catalyzed methodologies have emerged as powerful synthetic tools for the preparation of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide through direct condensation of carboxylic acids with amines [8]. Zirconium tetrachloride has been identified as a highly active Lewis acid catalyst, enabling the formation of secondary and tertiary amides under relatively mild conditions with low catalytic loading [11].

The mechanism of Lewis acid-mediated condensation involves the coordination of the Lewis acid to the carboxylic acid carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine [8]. Titanium tetrachloride and zirconium tetrachloride have demonstrated particular effectiveness in promoting these transformations, with catalytic loadings typically ranging from 2-10 mole percent relative to the carboxylic acid substrate [11].

Boronic acid catalysts represent another significant class of Lewis acids for direct amidation reactions [8]. These catalysts enable dehydrative coupling of carboxylic acids with amines through a mechanism involving the formation of a boronic acid-carboxylic acid complex, followed by nucleophilic displacement by the amine and subsequent elimination of water [8]. Reaction conditions for boronic acid-catalyzed amidations typically require temperatures between 85-166°C with reaction times of 4-24 hours [8].

Table 2: Lewis Acid Catalysts for Direct Amidation

| Lewis Acid Catalyst | Catalytic Loading | Temperature | Reaction Time | Yield Range |

|---|---|---|---|---|

| Zirconium Tetrachloride | 2-10 mol% | 80-120°C | 4-18 h | 70-95% |

| Titanium Tetrachloride | 5-15 mol% | 60-100°C | 2-12 h | 65-90% |

| Aryl Boronic Acids | 10-30 mol% | 85-166°C | 4-24 h | 60-95% |

| Boric Acid | 20-50 mol% | 110-150°C | 6-20 h | 55-85% |

Immobilized Lewis acid catalysts have been developed to address the challenges of catalyst recovery and reuse in industrial applications [12]. These systems typically involve the immobilization of Lewis acids such as rare earth triflates or bismuth triflates on silica gel supports through sulfonic acid linker groups [12]. The immobilized catalysts are subsequently coated with hydrophobic ionic liquids to maintain catalytic activity in aqueous reaction media while enabling facile catalyst separation and recycling [12].

Ultrasonic Irradiation-Assisted Synthesis

Ultrasonic irradiation has emerged as a valuable enabling technology for the synthesis of benzamide derivatives, including 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide, through enhancement of reaction rates and yields under mild conditions . The application of ultrasonic energy creates cavitation effects that promote intimate mixing of reactants and increase the effective concentration of reactive species at phase interfaces [13].

The synthesis of benzamide derivatives under ultrasonic irradiation typically involves the direct condensation of carboxylic acids with amines in the presence of Lewis acidic ionic liquid catalysts immobilized on solid supports such as diatomite earth . These heterogeneous catalyst systems, exemplified by diatomite earth@ionic liquid/zirconium tetrachloride, enable rapid amide formation with reaction times reduced to 15-90 minutes compared to conventional heating methods requiring several hours [13].

Ultrasonic-assisted synthesis protocols have demonstrated significant advantages in terms of reaction efficiency and product yields [14]. Comparative studies show that ultrasonic irradiation can reduce reaction times by 4-fold while simultaneously increasing product yields by 10-25% relative to conventional heating methods [14]. For example, the synthesis of benzamide derivatives that typically requires 6-8 hours under conventional reflux conditions can be completed within 2-2.5 hours using ultrasonic activation [14].

Table 3: Comparison of Conventional vs Ultrasonic-Assisted Synthesis

| Compound | Conventional Method | Conventional Method | Ultrasonic Method | Ultrasonic Method |

|---|---|---|---|---|

| Time (h) | Yield (%) | Time (h) | Yield (%) | |

| Benzamide Derivative A | 8.0 | 70 | 2.0 | 88 |

| Benzamide Derivative B | 6.0 | 65 | 2.0 | 82 |

| Benzamide Derivative C | 6.5 | 72 | 2.1 | 80 |

| Benzamide Derivative D | 7.0 | 70 | 2.2 | 79 |

The mechanism of ultrasonic enhancement involves acoustic cavitation phenomena that create localized high-temperature and high-pressure conditions within collapsing bubbles [15]. These extreme conditions facilitate bond breaking and formation processes, leading to accelerated reaction kinetics [16]. Additionally, ultrasonic irradiation promotes enhanced mass transfer and mixing efficiency, particularly beneficial for heterogeneous reaction systems involving solid catalysts [17].

Solvent selection plays a crucial role in ultrasonic-assisted synthesis, with polar aprotic solvents such as dimethylformamide and acetonitrile typically providing optimal results [18]. The choice of ultrasonic frequency and power also significantly influences reaction outcomes, with frequencies in the range of 20-40 kilohertz and power densities of 0.1-1.0 watts per milliliter being commonly employed for benzamide synthesis [15].

Industrial-Scale Production Optimization

Continuous Flow Reactor Applications

Continuous flow reactor technology has gained significant prominence in the industrial-scale production of benzamide derivatives due to its advantages in process intensification, heat management, and reaction control [19]. The implementation of continuous flow systems for 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide synthesis enables precise control of reaction parameters while maintaining consistent product quality and reducing processing times [20].

The design of continuous flow reactors for benzamide synthesis typically involves the use of microreactor platforms that provide enhanced mass and heat transfer rates through high surface area-to-volume ratios [20]. These systems enable the implementation of rapid reaction kinetics with residence times ranging from 1-10 minutes, compared to batch processes that may require several hours for completion [21].

Temperature control represents a critical aspect of continuous flow benzamide synthesis, particularly for highly exothermic reactions involving acid chloride coupling [22]. Cascade continuous stirred-tank reactor systems have been developed to manage exothermic reactions through distributed heat removal and staged reagent addition [22]. These multi-vessel cascades enable operation at optimal temperatures while preventing thermal runaway and maintaining product selectivity [22].

Table 4: Continuous Flow Reactor Performance Parameters

| Reactor Type | Residence Time | Temperature Control | Conversion | Selectivity |

|---|---|---|---|---|

| Microreactor | 1-5 min | ±2°C | 85-98% | 90-99% |

| Packed Bed | 5-15 min | ±5°C | 80-95% | 85-95% |

| Cascade CSTR | 2-10 min | ±3°C | 90-99% | 92-99% |

| Tubular Reactor | 3-20 min | ±10°C | 75-90% | 80-90% |

The kinetic modeling of continuous flow processes enables optimization of operating conditions through systematic investigation of reaction orders and activation energies [22]. Advanced process analytical technology and calorimetry-supported development facilitate real-time monitoring and control of critical quality attributes throughout the synthesis sequence [22]. These monitoring capabilities are essential for maintaining consistent product specifications and enabling rapid response to process deviations [23].

Material selection for continuous flow reactors requires consideration of chemical compatibility, thermal conductivity, and mechanical properties [22]. Stainless steel construction is commonly employed for systems operating at elevated temperatures or with corrosive reagents, while fluoropolymer materials may be preferred for specialized applications requiring enhanced chemical resistance [21].

Green Chemistry Considerations

The implementation of green chemistry principles in the industrial production of 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide has become increasingly important for sustainable manufacturing processes [24]. Green synthesis approaches focus on minimizing environmental impact through reduction of hazardous reagents, elimination of toxic solvents, and improvement of atom economy [9].

Enzymatic amidation methodologies represent a significant advancement in green benzamide synthesis, utilizing biocatalysts such as Candida antarctica lipase B to facilitate direct amide formation under mild conditions [9]. These enzymatic processes operate in environmentally benign solvents such as cyclopentyl methyl ether and achieve excellent conversions without requiring intensive purification steps [9]. The enzymatic approach demonstrates broad substrate scope, accommodating various carboxylic acids and primary or secondary amines while maintaining high selectivity and yield [9].

Solvent-free synthesis protocols have been developed to eliminate the use of volatile organic compounds in benzamide production [25]. These methodologies employ microwave irradiation as an alternative energy source, enabling direct condensation of carboxylic acids with amino alcohols under solvent-free conditions [25]. Reaction times are typically reduced to minutes rather than hours, with excellent conversion yields achieved without the need for toxic reagents or catalysts [25].

Water-based synthesis protocols represent another significant advancement in green benzamide production [26]. Continuous slurry flow technology enables the use of water as the primary reaction medium through the incorporation of surface-active agents such as hydroxypropyl methylcellulose [26]. These aqueous systems eliminate the need for organic solvents in both synthesis and isolation processes, resulting in minimal waste generation and improved environmental sustainability [26].

Table 5: Green Chemistry Metrics for Benzamide Synthesis Methods

| Synthesis Method | Atom Economy | E-Factor | Solvent Usage | Energy Requirement |

|---|---|---|---|---|

| Traditional Acid Chloride | 35-45% | 25-50 | High | Moderate |

| Enzymatic Amidation | 85-95% | 2-5 | Low | Low |

| Solvent-Free Microwave | 80-90% | 3-8 | None | Moderate |

| Aqueous Flow Process | 75-85% | 5-10 | Water Only | Low |

The evaluation of green chemistry principles extends to catalyst design and recovery systems [27]. Heterogeneous catalysts enable facile separation and recycling, reducing catalyst consumption and eliminating metal contamination in final products [10]. Immobilized catalyst systems demonstrate excellent reusability, with many systems maintaining greater than 80% activity after multiple reaction cycles [10].